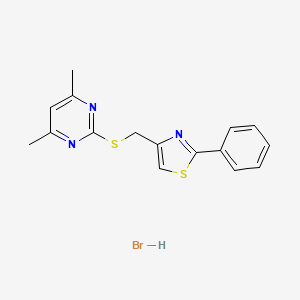

4-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-2-phenylthiazole hydrobromide

Description

Properties

IUPAC Name |

4-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S2.BrH/c1-11-8-12(2)18-16(17-11)21-10-14-9-20-15(19-14)13-6-4-3-5-7-13;/h3-9H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOQMMWFFVINDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CSC(=N2)C3=CC=CC=C3)C.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-2-phenylthiazole hydrobromide represents a significant class of thiazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 364.27 g/mol. The structure features a thiazole ring fused with a pyrimidine moiety, which is critical for its biological activity.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various pathogens.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C4 | E. faecalis | 32 μg/mL |

| C8 | S. saprophyticus | 2 μg/mL |

These results suggest that the compound may possess comparable efficacy to standard antibiotics like norfloxacin .

Anticancer Activity

The anticancer potential of thiazole derivatives has garnered attention in recent years. Studies have shown that compounds containing the thiazole structure can induce apoptosis in cancer cell lines.

In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The mechanism of action involves the activation of caspase pathways leading to programmed cell death.

Case Study:

A study evaluated the compound's effect on A549 cells using MTT assays and DNA synthesis analysis. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components. Key findings from SAR studies include:

- Substituent Effects: The presence of electron-donating groups on the phenyl ring enhances anticancer activity.

- Thiazole Ring Modifications: Alterations in the thiazole ring can significantly impact antimicrobial potency.

- Pyrimidine Interaction: The interaction between the pyrimidine and thiazole moieties is crucial for maintaining biological activity.

Scientific Research Applications

Biological Activities

Thiazole derivatives are known for their antimicrobial and anticancer properties. Research has demonstrated that thiazole compounds exhibit antibacterial activity against various pathogens. Additionally, these compounds can induce apoptosis in cancer cell lines.

Antimicrobial Activity

Studies indicate that compounds similar to 4-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-2-phenylthiazole hydrobromide possess significant antibacterial activity. For example, one study showed the following results against specific bacteria:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C4 | E. faecalis | 32 μg/mL |

| C8 | S. saprophyticus | 2 μg/mL |

These findings suggest that this compound may have comparable efficacy to standard antibiotics like norfloxacin.

Anticancer Activity

The anticancer potential of thiazole derivatives has attracted attention, with studies showing that thiazole-containing compounds can induce apoptosis in cancer cell lines. In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism of action involves activating caspase pathways, leading to programmed cell death.

Case Study:

One study evaluated the effect of the compound on A549 cells using MTT assays and DNA synthesis analysis. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value suggesting potent anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural components. Key findings from SAR studies include:

- Substituent Effects: The presence of electron-donating groups on the phenyl ring enhances anticancer activity.

- Thiazole Ring Modifications: Alterations in the thiazole ring can significantly impact antimicrobial potency.

- Pyrimidine Interaction: The interaction between the pyrimidine and thiazole moieties is crucial for maintaining biological activity.

Usage Disclaimer

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Frameworks

- Thiazole Derivatives: The thiazole ring is a common motif in bioactive compounds. For instance, 2-Amino-4,5-dimethylthiazole hydrobromide () shares the thiazole core but lacks the pyrimidine-thioether substituent and phenyl group, resulting in simpler electronic and steric profiles.

- Pyrimidine-Thioether Linkage: The presence of a 4,6-dimethylpyrimidin-2-ylthio methyl group distinguishes the target compound from simpler thiazoles.

- Thiadiazole Analogs : describes 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, which replaces the thiazole with a thiadiazole-imidazo fused system. Such structural differences alter electronic properties and reactivity, as thiadiazoles are more electron-deficient than thiazoles .

Table 1: Structural Features of Selected Compounds

| Compound | Core Structure | Key Substituents | Salt Form |

|---|---|---|---|

| Target Compound | Thiazole | 2-Phenyl, 4-(pyrimidinylthio)methyl | Hydrobromide |

| 2-Amino-4,5-dimethylthiazole hydrobromide | Thiazole | 4,5-Dimethyl, 2-amino | Hydrobromide |

| 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole | Thiadiazole-imidazo | 6-Phenyl, 2-bromo | None |

Physicochemical Properties

- Solubility: The hydrobromide salt likely improves aqueous solubility compared to neutral analogs, similar to 2-Amino-4,5-dimethylthiazole hydrobromide .

- Crystallography : Structural determination of similar compounds relies on tools like SHELX and WinGX (), ensuring accurate refinement of anisotropic displacement parameters and hydrogen-bonding networks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)-2-phenylthiazole hydrobromide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 4,6-dimethylpyrimidine-2-thiol) can react with halogenated thiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF at 70–90°C). Catalysts like LiCl or PdCl₂(PPh₃)₂ may enhance reactivity in cross-coupling steps . Solvent choice (e.g., ethanol for reflux or DMF for high-temperature reactions) significantly impacts purity and yield. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (methanol/chloroform) is recommended .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, thiazole protons typically appear at δ 7.2–8.5 ppm, while pyrimidine methyl groups resonate at δ 2.3–2.7 ppm .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 380–400 for the parent ion) and fragmentation patterns .

- Elemental analysis : Ensures purity by matching calculated vs. experimental C, H, N, and S content (e.g., ±0.3% deviation) .

Q. What are the standard protocols for evaluating the antibacterial activity of this thiazole derivative?

- Methodology : Use broth microdilution assays (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 µg/mL. Include positive controls (e.g., ciprofloxacin) and validate results via triplicate experiments .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological target interactions of this compound?

- Methodology : Perform docking studies using software like AutoDock Vina. Prepare the ligand by optimizing its 3D structure (e.g., Gaussian09 for DFT geometry optimization). Target enzymes (e.g., bacterial dihydrofolate reductase) can be retrieved from the PDB (e.g., 1DF7). Analyze binding poses for hydrogen bonds (e.g., pyrimidine-thiazole core with active-site residues) and calculate binding energies (ΔG ≤ −8 kcal/mol suggests strong affinity) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhancing antibacterial potency) .

- Assay standardization : Control variables like bacterial strain mutations, solvent effects, or incubation time. For example, discrepancies in MIC values may arise from differences in inoculum size (e.g., 5 × 10⁵ vs. 1 × 10⁶ CFU/mL) .

Q. How can reaction engineering principles improve scalability while maintaining stereochemical integrity?

- Methodology : Apply Design of Experiments (DoE) to optimize parameters:

- Temperature : Higher temps (80–100°C) accelerate coupling but may degrade heat-sensitive intermediates .

- Catalyst loading : Pd-based catalysts (0.5–2 mol%) balance cost and efficiency in Suzuki-Miyaura reactions .

- In-line analytics : Use HPLC or FTIR for real-time monitoring to prevent byproduct formation .

Q. What are the challenges in analyzing degradation products under accelerated stability conditions?

- Methodology : Conduct forced degradation studies (ICH Q1A guidelines):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.